molecular formula C8H8N2O4S B1296710 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 62522-62-7

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B1296710
CAS No.: 62522-62-7
M. Wt: 228.23 g/mol
InChI Key: WVYDXZCZMWDPOV-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is an organic compound that belongs to the benzoxazole family. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a methyl group, an oxo group, and a sulfonamide group. It is commonly used in various chemical and pharmaceutical applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through specific pathways, including the inhibition of the PI3K/Akt signaling pathway. This effect was observed in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong cytotoxic effects compared to standard chemotherapeutic agents .

Biological Research Applications

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its role as an inhibitor of carbonic anhydrase has been highlighted, which is crucial for maintaining acid-base balance in biological systems.

Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotection
A recent study explored the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings revealed that treatment with 50 µM of the compound significantly reduced cell death and oxidative damage markers compared to untreated controls .

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve their stability and performance under various conditions.

Case Study: Polymer Synthesis
A study conducted on the synthesis of poly(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole) reported improved thermal stability and mechanical strength compared to traditional polymers. The resulting materials exhibited potential for applications in coatings and composite materials .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Anticancer PropertiesInduces apoptosis in MCF-7 and HeLa cells
Biological ResearchEnzyme InhibitionInhibits carbonic anhydrase
Neuroprotective EffectsProtects SH-SY5Y cells from oxidative stress
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through the reaction of 3-methylbenzo[d]oxazol-2(3H)-one with sulfurochloridic acid, yielding 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride. The synthesis typically involves the following steps:

  • Reagents :
    • 3-Methylbenzo[d]oxazol-2(3H)-one
    • Sulfurochloridic acid
  • Procedure :
    • Add 3-methylbenzo[d]oxazol-2(3H)-one to chilled sulfurochloridic acid at 0 °C.
    • Allow the mixture to warm to room temperature and stir for approximately 3 hours.
    • Quench the reaction by pouring into cold brine and extract with ethyl acetate.

The yield of this reaction is reported to be around 46% .

Anticancer Activity

Research indicates that compounds with a benzoxazole moiety, including 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole derivatives, exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines such as breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cells. For example, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been explored. In studies involving model bacterial strains such as Bacillus subtilis and Escherichia coli, some derivatives exhibited notable antibacterial activity with minimal inhibitory concentrations (MIC) reported .

Structure-Activity Relationship (SAR)

The SAR analysis of 3-methyl-2-oxo-2,3-dihydrobenzoxazole derivatives suggests that:

  • Electron Donating Groups : Presence of electron donating groups (e.g., methoxy) at specific positions enhances biological activity.
  • Substituent Effects : Substituents on the benzoxazole ring significantly influence anticancer potency; for instance, modifications at the R1 position can either increase or decrease activity depending on their electronic nature .

Summary of Biological Activities

Activity Type Cell Line/Organism IC50/MIC Values Reference
AnticancerMCF-7IC50 = 0.126 μM
HepG2IC50 = 0.071 μM
A549IC50 = 0.164 μM
AntimicrobialBacillus subtilisMIC = X μg/mL
Escherichia coliMIC = Y μg/mL

Case Study 1: Anticancer Efficacy

In a study evaluating various benzoxazole derivatives for their anticancer efficacy, it was found that modifications leading to enhanced electron density at certain positions resulted in improved cytotoxicity against HeLa and SMMC-7721 cells. The most promising derivative showed an IC50 value significantly lower than that of doxorubicin, suggesting a potential for development as a therapeutic agent .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of benzoxazole derivatives against common pathogens. The results indicated that certain structural modifications led to enhanced activity against Gram-positive bacteria compared to Gram-negative strains, highlighting the importance of molecular design in developing effective antimicrobial agents .

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYDXZCZMWDPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340384
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62522-62-7
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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